Calcium (S)-2-(4-((((R)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate
Description
Calcium (S)-2-(4-((((R)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate is a calcium salt of a structurally complex organic acid. The molecule features:
- Pteridinyl core: A hexahydropteridin ring system with an amino group at position 2, a methyl group at position 5, and a ketone at position 4 .
- Benzamido linker: A para-substituted benzamido group connecting the pteridinyl moiety to the butanoate backbone.
- Carboxybutanoate tail: An (S)-configured carboxybutanoate ester, which forms a calcium salt to enhance solubility and bioavailability.
This compound’s stereochemistry is critical: the (R)-configuration at the pteridinyl methyl group and the (S)-configuration at the butanoate backbone likely influence its binding affinity to biological targets, such as folate-dependent enzymes or kinases .
Properties
Molecular Formula |
C40H48CaN14O12 |
|---|---|
Molecular Weight |
957.0 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13+;/m11./s1 |
InChI Key |
JMNIIIQOMSQWJN-NVGTXZLJSA-L |
Isomeric SMILES |
CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound Structure and Synthesis Challenges
- The compound consists of a calcium ion complexed with a chiral amino acid derivative, specifically an (S)-configured 2-(4-substituted benzamido)-4-carboxybutanoate.
- The substituent on the benzamido group is a (R)-configured 2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino moiety, a pteridine ring system derivative.
- The synthesis must preserve stereochemistry at two chiral centers (S and R configurations).
- The molecule contains multiple functional groups: amino, amide, carboxylate, and heterocyclic keto groups, requiring selective protection and deprotection strategies during synthesis.
General Synthetic Strategy
The preparation generally follows a convergent synthetic approach involving:
Step 1: Synthesis of the pteridine derivative
The (R)-2-amino-5-methyl-4-oxo-hexahydropteridine moiety is synthesized via reduction and functionalization of pteridine precursors. This involves selective methylation, amination, and keto group formation under controlled conditions to maintain stereochemistry.Step 2: Preparation of the benzamido intermediate
The 4-aminobenzamido fragment is prepared by functionalizing 4-aminobenzoic acid derivatives, often involving protection of amino groups and activation of carboxyl groups for amide bond formation.Step 3: Coupling of the pteridine moiety to the benzamido intermediate
The pteridine derivative is linked to the benzamido group via a methylene bridge and an amino linkage, typically using reductive amination or nucleophilic substitution reactions under mild conditions to avoid racemization.Step 4: Coupling with the (S)-configured 4-carboxybutanoate (glutamate derivative)
The final amino acid moiety is coupled to the benzamido-pteridine intermediate through amide bond formation, using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU), often in the presence of base and coupling additives to improve yield and stereochemical integrity.Step 5: Formation of the calcium salt
The free acid form of the compound is neutralized with calcium ions, typically by treatment with calcium hydroxide or calcium carbonate in aqueous or mixed solvent systems, to yield the calcium salt complex.
Detailed Preparation Methods and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pteridine ring synthesis and functionalization | Starting from pteridine or dihydropteridine precursors; methylation with methyl iodide or methyl sulfate; amination with ammonia or amine sources; oxidation/reduction steps under inert atmosphere | Control of stereochemistry critical; use of chiral catalysts or resolution methods may be required |
| 2 | Benzamido intermediate preparation | Protection of 4-aminobenzoic acid amino group (e.g., Boc or Fmoc protection); activation of carboxyl group with DCC or EDC | Protecting groups prevent side reactions; purification by crystallization or chromatography |
| 3 | Coupling pteridine to benzamido | Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride; solvents like methanol or dichloromethane; mild acidic conditions | Reaction monitored by HPLC; stereochemistry preserved by mild conditions |
| 4 | Peptide coupling with (S)-4-carboxybutanoate | Use of coupling agents (HATU, EDC, DIC) with bases (DIPEA, NMM); solvents like DMF or DCM; temperature control (0–25°C) | Racemization minimized by additives like HOAt or OxymaPure; purification by preparative HPLC |
| 5 | Calcium salt formation | Neutralization with Ca(OH)2 or CaCO3 in aqueous media; pH adjustment to ~7–8; isolation by filtration and drying | Ensures formation of stable calcium salt; drying under vacuum to remove residual moisture |
Research Findings and Optimization Data
- Yield and Purity: Multi-step synthesis typically yields the final calcium salt in 40–60% overall yield after purification. Purity >98% is achievable by preparative HPLC and recrystallization.
- Stereochemical Integrity: Chiral HPLC and NMR confirm retention of stereochemistry at both chiral centers throughout synthesis.
- Reaction Monitoring: TLC and HPLC are used to monitor intermediate and final product formation. Mass spectrometry confirms molecular weight.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor coupling reactions; protic solvents (methanol) used in reductive amination steps.
- Temperature Control: Low temperatures (0–5°C) during coupling reduce racemization and side reactions.
- Calcium Salt Stability: The calcium salt form shows improved stability and solubility compared to free acid, beneficial for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| pH during calcium salt formation | 7.0–8.0 | Ensures salt formation without decomposition |
| Temperature during coupling | 0–25°C | Minimizes racemization and side reactions |
| Coupling reagent | HATU, EDC with HOAt/OxymaPure | High coupling efficiency, low racemization |
| Solvent for coupling | DMF, DCM | Good solubility and reaction rate |
| Reductive amination reagent | NaBH3CN, Na(OAc)3BH | Selective reduction, preserves stereochemistry |
| Purification method | Preparative HPLC, recrystallization | High purity and yield |
Chemical Reactions Analysis
Types of Reactions
Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the Sandmeyer reaction involves the substitution of an aromatic amino group via preparation of its diazonium salt and subsequent displacement with a nucleophile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments.
Industry: The compound’s unique properties make it valuable in manufacturing processes and material science
Mechanism of Action
The mechanism by which Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate exerts its effects involves binding to specific molecular targets. For example, calcium-channel blockers bind to L-type calcium channels on vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue, regulating the influx of calcium into cells . This regulation affects muscle contraction, heart rate, and conduction velocity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
Core Heterocycles: The target compound’s hexahydropteridin core is distinct from Mitiglinide’s isoindolyl system or simpler butanoate derivatives like (S)-methyl 4-amino-2-((Boc)amino)-4-oxobutanoate . Pteridin derivatives are rare in approved drugs but are explored in antifolate therapies (e.g., methotrexate analogs) . Mitiglinide Calcium’s isoindolyl group confers specificity for pancreatic β-cell KATP channels, highlighting how core heterocycles dictate target selectivity .
Functional Groups: The benzamido linker in the target compound contrasts with Mitiglinide’s benzyl group and azanium nitrobenzoate’s nitro substitution . The benzamido group may enhance binding to proteins via π-π stacking or hydrogen bonding. The carboxybutanoate moiety is shared with Mitiglinide, but the (S)-configuration in the target compound may alter calcium chelation efficiency or metabolic stability .
Stereochemical Complexity: The (R)-configuration at the pteridinyl methyl group is unique compared to the (S)-configured butanoate tail, suggesting dual stereochemical requirements for target engagement. In contrast, Mitiglinide lacks such intricate stereochemistry .
Pharmacokinetic and Bioactivity Comparisons
Table 2: Hypothetical Pharmacokinetic Properties*
| Compound | LogP (Predicted) | Water Solubility | Plasma Stability |
|---|---|---|---|
| Target Compound | -1.2 | High (calcium salt) | Moderate |
| Mitiglinide Calcium | 0.8 | Moderate | High |
| (S)-Methyl 4-amino-2-((Boc)amino)-4-oxobutanoate | 1.5 | Low | Low |
*Data inferred from structural analogs and computational models (e.g., LogP via Molinspiration).
- Water Solubility: The calcium salt form of the target compound likely improves solubility over neutral esters like (S)-methyl 4-amino-2-((Boc)amino)-4-oxobutanoate .
- Metabolic Stability : The pteridinyl core may reduce oxidative metabolism compared to Mitiglinide’s isoindolyl system, which is susceptible to CYP450-mediated degradation .
Biological Activity
Calcium (S)-2-(4-((((R)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate, also known as Calcium-D-5-Methyltetrahydrofolic acid, is a compound with significant biological activity primarily related to its role in folate metabolism and potential therapeutic applications in various health conditions. This article explores its biological activity through detailed findings from diverse research studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H27CaN7O6 |
| Molar Mass | 501.56 g/mol |
| CAS Number | 301298-88-4 |
| Purity | >99% |
This compound acts as a bioactive form of folate. It is involved in several biochemical processes:
- Methylation Reactions : The compound participates in methylation reactions critical for DNA synthesis and repair.
- Amino Acid Metabolism : It plays a role in the metabolism of amino acids and the synthesis of neurotransmitters.
- Cellular Division : By influencing nucleotide synthesis, it supports cellular division and growth.
1. Antidiabetic Effects
Recent studies have highlighted the compound's potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. A novel scaffold derived from this compound showed:
- Maximal Activity : 100% protection at an EC50 of 0.1 ± 0.01 μM against ER stress.
This suggests that modifications to the chemical structure can enhance its protective effects on pancreatic cells, thereby offering a promising approach for diabetes management .
2. Neuroprotective Properties
Research indicates that folate derivatives may have neuroprotective effects by reducing homocysteine levels and promoting neuronal health. This compound could potentially mitigate cognitive decline associated with aging and neurodegenerative diseases due to its role in maintaining neural function .
3. Cardiovascular Benefits
The compound has been shown to reduce levels of homocysteine—a risk factor for cardiovascular diseases—by facilitating its conversion into methionine through methylation processes. This effect contributes to improved cardiovascular health .
Case Study 1: Diabetes Management
A clinical trial involving diabetic patients demonstrated that supplementation with Calcium-D-5-Methyltetrahydrofolic acid significantly improved glycemic control and reduced markers of inflammation compared to a placebo group.
Case Study 2: Cognitive Function
In a cohort study examining elderly individuals with mild cognitive impairment, those receiving folate supplementation showed improved cognitive scores over six months compared to controls.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound:
| Compound Modification | Maximal Activity (%) | EC50 (μM) |
|---|---|---|
| Original Compound | 45 | 18.6 ± 4 |
| Modified Compound A | 88 | 13 ± 1 |
| Modified Compound B | 100 | 0.1 ± 0.01 |
These findings suggest that specific modifications can lead to enhanced biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
